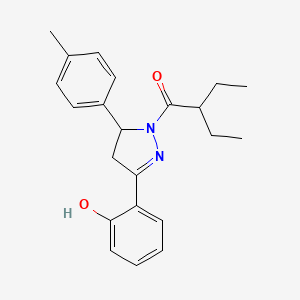

2-ethyl-1-(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one

Description

Properties

IUPAC Name |

2-ethyl-1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-4-16(5-2)22(26)24-20(17-12-10-15(3)11-13-17)14-19(23-24)18-8-6-7-9-21(18)25/h6-13,16,20,25H,4-5,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOOYJIGXAYMHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxyacetophenone with 4-methylbenzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the alkylation of the pyrazole derivative with 2-bromobutane under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

2-ethyl-1-(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.

Industry: Used in the development of new materials with specific properties, such as UV absorbers or stabilizers.

Mechanism of Action

The mechanism of action of 2-ethyl-1-(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring can also interact with various biological targets, leading to changes in cellular processes. These interactions can result in anti-inflammatory, antimicrobial, or anti-cancer effects, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The target compound shares structural similarities with several pyrazole and thiazolone derivatives reported in the literature. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations:

The 2-hydroxyphenyl group in the target compound may confer antioxidant or metal-chelating properties, which are absent in 18a (furan substituent) . Thiazolone hybrids (e.g., 18a) exhibit pronounced antimicrobial activity due to the thiazole ring’s electron-deficient nature, which disrupts microbial enzyme systems .

Triazolinones (e.g., carfentrazone-ethyl) differ fundamentally in their mode of action, targeting protoporphyrinogen oxidase (PPO) in plants, unlike pyrazole derivatives .

Computational and Crystallographic Insights

Comparative analysis of bond lengths and angles in analogues (e.g., 18a) could reveal steric effects of the hydroxyphenyl group versus furan substituents .

Q & A

Q. What synthetic methodologies are recommended for preparing this pyrazoline derivative?

The compound can be synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated ketones. For example, refluxing a chalcone derivative (e.g., 2-hydroxyphenyl-p-tolyl propenone) with hydrazine hydrate in ethanol for 2–6 hours typically yields the pyrazoline core. Post-synthetic modifications (e.g., alkylation at the 1-position) may require anhydrous conditions and catalysts like K₂CO₃. Purification via recrystallization from ethanol-DMF mixtures is common .

Q. Which spectroscopic techniques are critical for structural validation?

- NMR : Analyze - and -NMR for diagnostic signals:

- Pyrazoline C=O at δ ~195–205 ppm in -NMR.

- Diastereotopic protons on the 4,5-dihydropyrazole ring (δ 3.1–4.0 ppm, -NMR).

- FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and hydroxyl (O–H) at ~3200–3500 cm⁻¹.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Use slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO, DMF) mixed with ethanol (1:1). Maintain a temperature gradient (20–25°C) to promote single-crystal growth. For pyrazolines, triclinic or monoclinic systems (e.g., ) are common, with unit cell parameters similar to related structures (e.g., ) .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state). For example:

- Tautomerism : Pyrazoline rings may exhibit keto-enol tautomerism in solution, altering NMR signals. Compare with X-ray data to confirm the dominant tautomer.

- Conformational Flexibility : Substituents like the p-tolyl group may adopt different orientations in solution. Use NOESY or variable-temperature NMR to assess mobility .

Q. What are best practices for refining crystal structures using SHELXL?

- Initial Model : Use SHELXD for phase determination and SHELXS for structure solution.

- Refinement : Apply anisotropic displacement parameters for non-H atoms. Constrain hydroxyl and methyl groups using AFIX commands.

- Validation : Check R-factor convergence (), data-to-parameter ratios (>15:1), and Hirshfeld surface analysis to detect disorder .

Q. How to design stability studies for this compound under experimental conditions?

Q. What computational strategies support bioactivity prediction?

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity).

- ADMET Profiling : Predict pharmacokinetics using SwissADME or pkCSM, focusing on bioavailability and cytochrome P450 interactions .

Methodological Challenges and Solutions

Q. How to address low yields in the final alkylation step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.